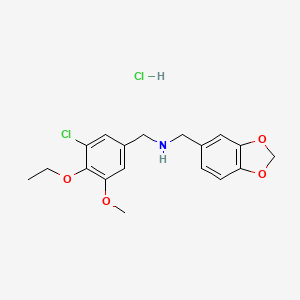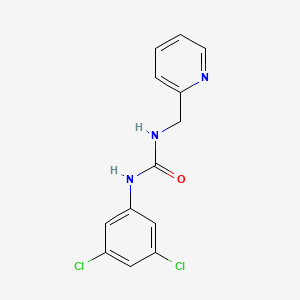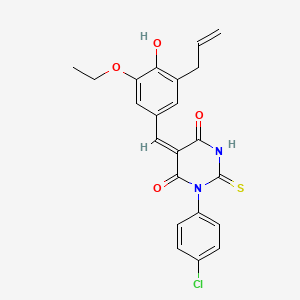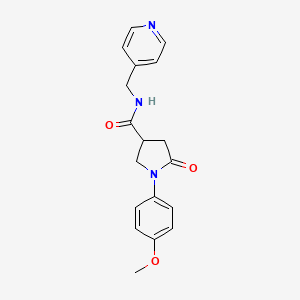![molecular formula C12H16ClNO5S B5360662 N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine, also known as CGP 12177, is a chemical compound that has been widely studied for its potential use as a research tool in various scientific fields. This compound belongs to the group of beta-adrenergic receptor antagonists, which are commonly used in pharmacology research to investigate the functions of these receptors in different physiological processes.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine 12177 involves the competitive inhibition of beta-adrenergic receptors, which are G protein-coupled receptors that mediate the effects of adrenaline and noradrenaline on various tissues and organs. By blocking the activation of these receptors, this compound 12177 can modulate the downstream signaling pathways and physiological responses that are regulated by beta-adrenergic receptors.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have various biochemical and physiological effects, depending on the tissue or organ that is being studied. For example, in cardiac tissue, this compound 12177 can reduce the contractility and heart rate by blocking beta1-adrenergic receptors. In adipose tissue, this compound 12177 can inhibit lipolysis and promote fat storage by blocking beta3-adrenergic receptors. In skeletal muscle, this compound 12177 can increase glucose uptake and glycogen synthesis by blocking beta2-adrenergic receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine 12177 in lab experiments is its high selectivity and specificity for beta-adrenergic receptors, which allows researchers to investigate the functions of these receptors without interfering with other signaling pathways. However, one of the limitations of this compound 12177 is its relatively low potency and efficacy compared to other beta-blockers, which may require higher concentrations or longer exposure times to achieve the desired effects.
Future Directions
There are several potential future directions for research on N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine 12177 and beta-adrenergic receptors. One area of interest is the development of more potent and selective beta-blockers that can be used in clinical settings to treat various diseases, such as hypertension, heart failure, and asthma. Another area of interest is the investigation of the role of beta-adrenergic receptors in cancer progression and metastasis, which may lead to the development of new therapeutic strategies for cancer treatment. Additionally, the use of this compound 12177 as a research tool can continue to provide insights into the functions and regulation of beta-adrenergic receptors in different physiological processes.
Synthesis Methods
The synthesis of N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine 12177 involves several steps, including the reaction of 3-chloro-4-ethoxyaniline with chlorosulfonic acid, followed by the reaction with ethyl glycine to form the final product. The purity and yield of the compound can be improved by using different purification techniques, such as recrystallization or chromatography.
Scientific Research Applications
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine 12177 has been extensively used in scientific research to study the functions of beta-adrenergic receptors in different physiological processes, such as cardiovascular, respiratory, and metabolic regulation. This compound has been shown to selectively bind to beta-adrenergic receptors and block their activation by endogenous ligands, such as adrenaline and noradrenaline.
properties
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-3-14(8-12(15)16)20(17,18)9-5-6-11(19-4-2)10(13)7-9/h5-7H,3-4,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLOXOWGOHKRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-fluorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5360586.png)


![methyl 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B5360605.png)
![1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5360608.png)
![N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5360619.png)
![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5360627.png)
![5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5360635.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)
![N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5360646.png)

![N-(2-fluorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360672.png)
